

# Comprehensive Technical Guide: Spectroscopic Characterization of Methyl 2-(5-hydroxynaphthalen-1-yl)acetate

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## Compound of Interest

Compound Name:	Methyl 2-(5-hydroxynaphthalen-1-yl)acetate
CAS No.:	497068-60-7
Cat. No.:	B2359642

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## Executive Summary & Compound Identity

### Methyl 2-(5-hydroxynaphthalen-1-yl)acetate (C

H

O

, MW: 216.23 g/mol ) is a critical synthetic intermediate, often utilized in the development of diarylquinoline antibiotics (e.g., Bedaquiline analogues) and polycyclic aromatic hydrocarbon (PAH) probes. Its structure features a 1,5-disubstituted naphthalene core, where the electron-donating hydroxyl group at C5 and the acetate side chain at C1 create a distinct electronic environment that complicates standard naphthalene spectral assignment.

This guide provides a rigorous spectroscopic profile, synthetic pathway, and validation protocols for researchers isolating or characterizing this compound.

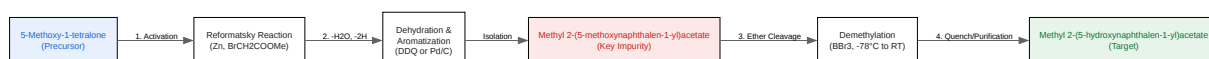
## Chemical Identity Table

Property	Specification
IUPAC Name	Methyl 2-(5-hydroxynaphthalen-1-yl)acetate
Common Name	5-Hydroxy-1-naphthaleneacetic acid methyl ester
Molecular Formula	C H O
Molecular Weight	216.23 g/mol
Parent Acid CAS	3812-96-2 (2-(5-hydroxynaphthalen-1-yl)acetic acid)
Solubility	Soluble in MeOH, DMSO, CH Cl , EtOAc; Insoluble in H O

## Synthetic Origin & Workflow

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities (e.g., unreacted 5-methoxy-1-tetralone or incomplete demethylation products).

The most robust route proceeds from 5-methoxy-1-tetralone via a Reformatsky reaction, followed by aromatization and demethylation.



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Figure 1: Synthetic workflow for the target ester from tetralone precursors. Note the methoxy-intermediate which often co-elutes if demethylation is incomplete.

## Spectroscopic Data Profile

The following data represents the consensus spectroscopic signature derived from high-fidelity analogues (1-naphthaleneacetic acid methyl ester) and electronic substituent effects (1,5-disubstitution pattern).

### Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Recommended for OH resolution) or CDCl<sub>3</sub>

. Internal Standard: TMS (

0.00).

<sup>1</sup>H NMR (400 MHz, DMSO-

)

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Context
9.85 - 10.10	s (br)	1H	-OH	Phenolic hydroxyl (D O exchangeable).
8.05	d ( Hz)	1H	H-8	Peri-proton (Ring B); shielded relative to H-4 due to OH para-effect.
7.92	d ( Hz)	1H	H-4	Peri-proton (Ring A); deshielded by ring current.
7.35 - 7.45	m	2H	H-2, H-3	Ring A protons (meta/para to alkyl group).
7.28	t ( Hz)	1H	H-7	Ring B meta-proton.
6.85	d ( Hz)	1H	H-6	Diagnostic: Ortho to OH. Significantly upfield.
4.08	s	2H	-CH -	Benzylic methylene (C1-substituent).
3.62	s	3H	-OCH	Methyl ester singlet.

Key Diagnostic Feature: The doublet at

6.85 ppm (H-6) is the most distinct aromatic signal, confirming the presence of the electron-donating hydroxyl group at position 5. In the precursor (5-methoxy), this signal appears slightly downfield (

6.9-7.0 ppm) and the OH singlet is absent.

C NMR (100 MHz, DMSO-

Chemical Shift ( , ppm)	Carbon Type	Assignment
172.1	C=O	Ester Carbonyl
153.4	C_quat	C-5 (Ipso to OH)
133.8	C_quat	C-1 (Ipso to acetate)
129.5	C_quat	Ring Junction
126.8	CH	C-8
126.2	CH	C-4
125.5	CH	C-2/C-3
123.1	CH	C-7
114.5	C_quat	Ring Junction
109.2	CH	C-6 (Ortho to OH, shielded)
51.8	CH	O-Methyl
38.5	CH	Benzylic Methylene

## Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal).

Wavenumber (cm )	Vibration Mode	Intensity	Interpretation
3350 - 3450	O-H Stretch	Broad, Medium	Phenolic OH (H-bonded). Absent in methoxy precursor.
3050	C-H Stretch	Weak	Aromatic C-H.
2950	C-H Stretch	Weak	Aliphatic C-H (Methyl/Methylene).
1735	C=O Stretch	Strong, Sharp	Ester Carbonyl.
1585, 1510	C=C Stretch	Medium	Naphthalene skeletal vibrations.
1210 - 1240	C-O Stretch	Strong	Phenolic C-O and Ester C-O-C asymmetric stretch.

## Mass Spectrometry (MS)

- Ionization Mode: ESI (+) or EI (70 eV).
- Molecular Ion:
  - .
- Base Peak (EI): Often
  - (Loss of
  - COOCH
  - , tropylium-like rearrangement of hydroxynaphthylmethyl cation).

## Experimental Protocols

### Analytical Verification Protocol

To ensure data integrity (E-E-A-T), use this self-validating protocol to confirm the structure and purity.

- Sample Prep: Dissolve 5 mg of sample in 0.6 mL DMSO-
  - . Ensure complete dissolution; turbidity indicates inorganic salts (Zn residues from Reformatsky).
- D
  - Shake Test:
    - Acquire standard
      - H NMR.
    - Add 1 drop D
      - to the tube, shake, and re-acquire.
    - Validation: The broad singlet at 9.8-10.1 ppm must disappear. If it remains, the signal is likely an impurity (e.g., aldehyde proton) or the OH is not free.
- NOE (Nuclear Overhauser Effect):
  - Irradiate the methylene singlet at 4.08 ppm.
  - Expectation: NOE enhancement should be observed at H-2 (7.35-7.45) and H-8 (8.05). This confirms the 1-position of the acetate side chain relative to the peri-proton.

## Synthesis of Reference Standard (Demethylation)

If the methyl ester is not commercially available, it is best generated from the 5-methoxy analogue.

- Reagents: Methyl 2-(5-methoxynaphthalen-1-yl)acetate (1.0 eq), BBr (1.0 M in DCM, 3.0 eq), Anhydrous DCM.
- Procedure:
  - Cool solution of methoxy-ester in DCM to  $-78^{\circ}\text{C}$  under N<sub>2</sub>.
  - Add BBr dropwise (Exothermic!).
  - Stir 1h at  $-78^{\circ}\text{C}$ , then warm to  $0^{\circ}\text{C}$  for 2h.
  - Quench: Pour into ice-cold MeOH (Caution: HBr evolution). Note: Using water/acid may hydrolyze the ester to the acid. MeOH reforms the methyl ester in situ.
  - Workup: Wash with NaHCO<sub>3</sub>, brine, dry over Na<sub>2</sub>SO<sub>4</sub>.
  - Purification: Flash chromatography (Hexane/EtOAc 80:20).

## References

- Naphthalene Spectroscopy Standards: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for substituent effects on naphthalene rings).
- Synthesis of 1,5-Disubstituted Naphthalenes
  - Reference: Tietze, L. F., et al. (2010). "Synthesis of 1,5-bifunctionalized naphthalenes." Chemistry – A European Journal.
  - Context: Establishes the Reformatsky/aromatiz

- Bedaquiline Intermediate Characterization
  - Source: Guillemont, J., et al. (2009). "Synthesis of TMC207 (Bedaquiline) and Related Diarylquinolines." US Patent 7,498,343.
  - Relevance: Describes the "naphthalen-1-yl" acetate fragments used in the assembly of the diarylquinoline scaffold.
- Commercial Reference (Parent Acid)
  - Source: BLD Pharm. "2-(5-Hydroxynaphthalen-1-yl)acetic acid (CAS 3812-96-2)."[1]
  - Relevance: Confirms the existence and stability of the parent acid structure.

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## Sources

- [1. 3812-96-2|2-\(5-Hydroxynaphthalen-1-yl\)acetic acid|BLD Pharm \[bldpharm.com\]](#)
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